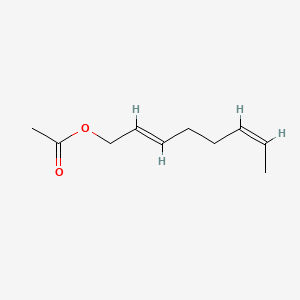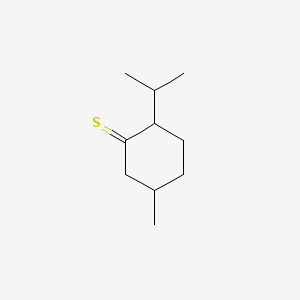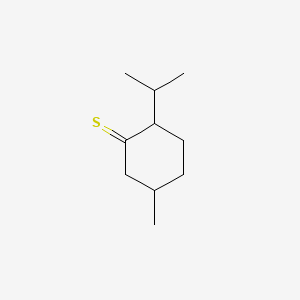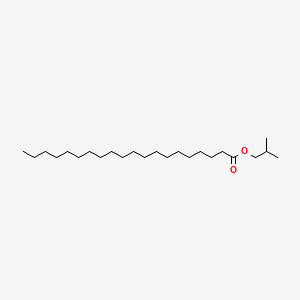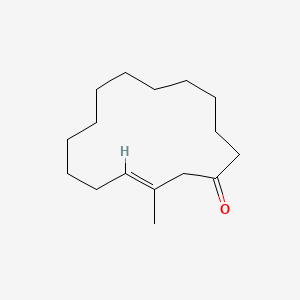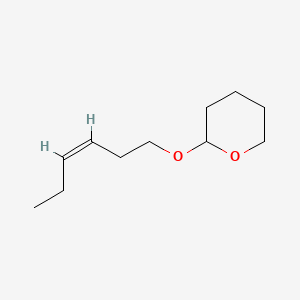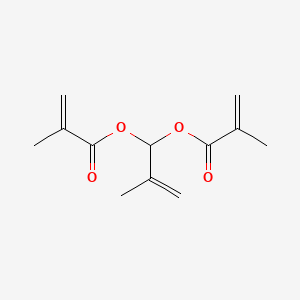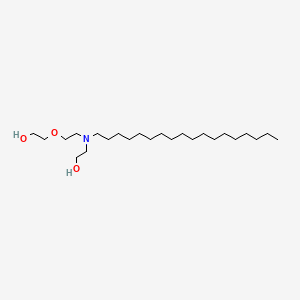
PEG-3 stearamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PEG-3 stearamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a non-ionic surfactant. It is a derivative of stearylamine, ethoxylated with three units of ethylene oxide. This compound is known for its excellent emulsifying, dispersing, solubilizing, antistatic, lubricating, anticorrosive, and antirust properties .
Métodos De Preparación
PEG-3 stearamine is synthesized by reacting octadecylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired degree of ethoxylation. Industrial production methods involve the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the formation of the desired product .
Análisis De Reacciones Químicas
PEG-3 stearamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: It can undergo substitution reactions where the ethoxylated groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. .
Aplicaciones Científicas De Investigación
PEG-3 stearamine has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: It serves as a dispersing agent in biological assays and experiments.
Medicine: this compound is used in pharmaceutical formulations for its solubilizing properties.
Industry: It is employed as an antistatic agent, corrosion inhibitor, and lubricant in various industrial processes .
Mecanismo De Acción
The mechanism of action of PEG-3 stearamine involves its interaction with molecular targets through its hydrophilic and hydrophobic regions. The ethoxylated groups provide hydrophilicity, allowing it to interact with water molecules, while the stearamine backbone provides hydrophobicity, enabling it to interact with non-polar substances. This dual nature allows this compound to effectively reduce surface tension, stabilize emulsions, and enhance solubility .
Comparación Con Compuestos Similares
PEG-3 stearamine can be compared with other ethoxylated amines, such as:
PEG-2 stearamine: Similar structure but with two ethylene oxide units, offering slightly different solubility and emulsifying properties.
PEG-4 stearamine: Contains four ethylene oxide units, providing enhanced solubility and emulsifying capabilities.
PEG-3 oleylamine: Similar ethoxylation but with an oleylamine backbone, offering different hydrophobic interactions. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications
Propiedades
Número CAS |
61670-56-2 |
|---|---|
Fórmula molecular |
C24H51NO3 |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol |
InChI |
InChI=1S/C24H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26)20-23-28-24-22-27/h26-27H,2-24H2,1H3 |
Clave InChI |
ODBCUKKSMRQNCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCO)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


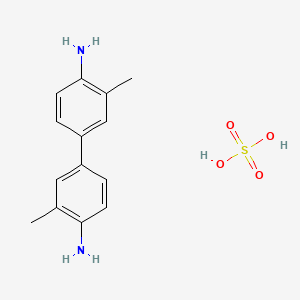
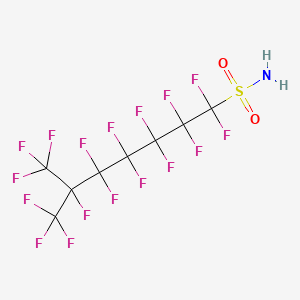
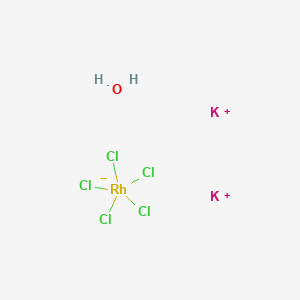
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
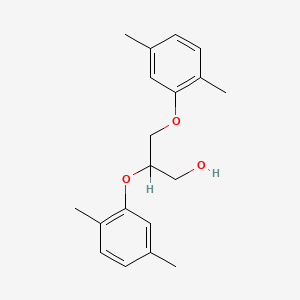
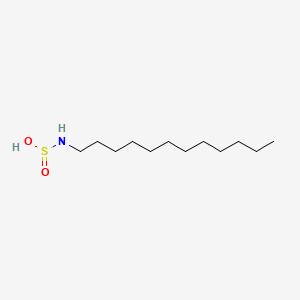
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
